molecular formula C11H14O3 B13616349 3-(2-Ethylphenyl)-3-hydroxypropanoic acid

3-(2-Ethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13616349
M. Wt: 194.23 g/mol
InChI Key: ZOGHAXZHQAGLFQ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-3-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxy group (-OH) attached to the third carbon of a propanoic acid chain, with a 2-ethylphenyl group attached to the same carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. Another method includes the use of Grignard reagents, where 2-ethylphenylmagnesium bromide reacts with ethyl chloroacetate, followed by hydrolysis to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.

Major Products Formed

    Oxidation: 3-(2-Ethylphenyl)-3-oxopropanoic acid.

    Reduction: 3-(2-Ethylphenyl)-1-propanol.

    Substitution: 3-(2-Ethylphenyl)-3-chloropropanoic acid.

Scientific Research Applications

3-(2-Ethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The 2-ethylphenyl group may contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylphenyl)-3-hydroxypropanoic acid
  • 3-(2-Propylphenyl)-3-hydroxypropanoic acid
  • 3-(2-Isopropylphenyl)-3-hydroxypropanoic acid

Uniqueness

3-(2-Ethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of the 2-ethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior compared to similar compounds with different alkyl substituents.

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

3-(2-ethylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H14O3/c1-2-8-5-3-4-6-9(8)10(12)7-11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14)

InChI Key

ZOGHAXZHQAGLFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)O)O

Origin of Product

United States

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